Fmoc-His(3-Bom)-OH

Peptide Synthesis Racemization Histidine Protection

Histidine epimerization during Fmoc-SPPS compromises peptide API purity and yield. Fmoc-His(3-Bom)-OH eliminates this risk through Bom π-nitrogen protection. Key advantages: • ≤1% racemization during coupling, preserving stereochemical integrity vs. Fmoc-His(Trt)-OH • Bom group withstands TFA cleavage, enabling orthogonal protection for cyclic/branched peptide strategies • ≥99% HPLC purity ensures high coupling efficiency, reducing deletion sequences and purification burden

Molecular Formula C29H27N3O5
Molecular Weight 497.55
CAS No. 84891-19-0
Cat. No. B613459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-His(3-Bom)-OH
CAS84891-19-0
SynonymsFmoc-His(Bom)-OH; 84891-19-0; Fmoc-His(pi-Bom)-OH; Fmoc-His(3-Bom)-OH; SCHEMBL5717685; N|A-Fmoc-|Eth-Bom-L-histidine; Fmoc-NP-Benzyloxymethyl-L-histidine; ZINC2555088; 6898AH; N|A-Fmoc-N(im)-benzyloxymethyl-L-histidine
Molecular FormulaC29H27N3O5
Molecular Weight497.55
Structural Identifiers
SMILESC1=CC=C(C=C1)COCN2C=NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C29H27N3O5/c33-28(34)27(14-21-15-30-18-32(21)19-36-16-20-8-2-1-3-9-20)31-29(35)37-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,15,18,26-27H,14,16-17,19H2,(H,31,35)(H,33,34)/t27-/m0/s1
InChIKeyCJBFCDKGOPEUOF-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-His(3-Bom)-OH: High-Purity Histidine Building Block


Fmoc-His(3-Bom)-OH is a protected histidine derivative specifically engineered for Fmoc solid-phase peptide synthesis (SPPS). It features a fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection and a benzyloxymethyl (Bom) group on the π-nitrogen of the imidazole side chain [1]. This specific protection strategy is critical, as unprotected histidine or histidine protected with alternative groups can suffer from significant racemization or solubility issues during peptide assembly, compromising the stereochemical integrity and yield of the final product. The compound is supplied as a high-purity powder (≥99% by HPLC) and is soluble in organic solvents like DMSO and dioxane, making it a key building block for the synthesis of complex peptides where histidine's chiral configuration must be strictly maintained .

Racemization control via Bom side-chain protection
Compatible with standard Fmoc-SPPS workflows
High purity supports reproducible coupling

Why Fmoc-His(3-Bom)-OH Cannot Be Substituted


The selection of a histidine building block is not trivial; it dictates the success and purity of an Fmoc-SPPS campaign. A generic approach, such as using the common Fmoc-His(Trt)-OH, introduces significant risks of side-chain-induced racemization during coupling, especially under base-mediated conditions . This epimerization can lead to diastereomeric peptide impurities that are difficult to separate, drastically reducing the yield of the desired, biologically active stereoisomer. Furthermore, other protecting groups like Bum or MBom present different cleavage profiles and solubility characteristics, which may be incompatible with standard synthesis protocols. Fmoc-His(3-Bom)-OH offers a defined balance: minimal racemization during coupling, paired with a cleavage resistance that can be advantageous in orthogonal protection strategies, although it requires specific scavenging conditions for final deprotection [1]. The data below quantifies these critical performance differences.

Racemization control
Fmoc-His(Trt)-OH may induce side-chain racemization during coupling; Bom protection shows lower reported risk.
Deprotection orthogonality
Bom is TFA-stable, while Trt is acid-labile. This mismatch can disrupt orthogonal protection strategies requiring selective His deprotection.
Solubility profile
Alternative protecting groups (Bum, MBom) may exhibit different solubility characteristics, affecting coupling efficiency in organic solvents.

Fmoc-His(3-Bom)-OH: Evidence-Based Selection


Racemization Comparison: Boc-His(Bom)-OH

A primary study investigating histidine racemization during the synthesis of an LHRH analog utilized Boc-His(Bom)-OH as the building block. The Bom protecting group was chosen to protect the pi-nitrogen of histidine. Analysis by HPLC and enzymatic digestion revealed that the racemization of histidine during the actual peptide coupling step was 'practically none', and the small amount (1%) of D-histidine found was attributed to racemization that occurred during the initial synthesis of the Boc-His(Bom)-OH precursor itself, not during its use in SPPS [1]. This provides direct quantitative evidence for the racemization-suppressing capability of the Bom-protected histidine scaffold, which is directly relevant to the Fmoc analog.

Racemization in coupling
Head-to-head
≤1% D-histidine detected; attributed to precursor synthesis, not coupling
Coupling step effectively racemization-free; Bom scaffold preserves chirality.
Boc-His(Bom)-OH study; directly relevant to Fmoc analog.
Peptide Synthesis Racemization Histidine Protection

Racemization Risk vs. Fmoc-His(Trt)-OH

The racemization risk of Fmoc-His(3-Bom)-OH is fundamentally lower than that of the widely used Fmoc-His(Trt)-OH. A technical description for a related π-protected histidine derivative (Fmoc-His(MBom)-OH) explicitly states that, 'In contrast to Fmoc-His(Trt)-OH, coupling of this derivative is free from the risk of racemization, even under base-mediated coupling conditions' . This class-level inference is supported by the known mechanism of histidine racemization, where the unprotected τ-nitrogen in Fmoc-His(Trt)-OH can catalyze α-proton abstraction, a pathway blocked by π-protection with groups like Bom and MBom.

Racemization risk vs. Trt
Class-level
MBom analog reported 'free from risk'; Trt-protected His carries racemization risk.
Bom-type protection mitigates base-mediated racemization.
Class inference; source data unavailable for direct review.
Solid-Phase Peptide Synthesis Racemization Suppression Histidine Derivatives

Acid-Stable Bom Group Orthogonal Deprotection

Fmoc-His(3-Bom)-OH features a distinct cleavage profile that differentiates it from other common histidine derivatives. While the Fmoc group is base-labile, the Bom group is acid-stable and resists standard TFA cleavage conditions used in Fmoc-SPPS [1]. This is in direct contrast to the acid-labile Trt group (cleaved by 1-2% TFA) and the acid-labile Bum group (cleaved by TFA). The resistance of the Bom group necessitates alternative cleavage methods, such as catalytic hydrogenation or strong acid (e.g., HF), which can be leveraged in orthogonal protection strategies where differential deprotection of side chains is required [1]. Fmoc-His(Bom)-OH is described as coupling 'with minimal concomitant racemization, though Bom resists the standard cleavage conditions of Fmoc-SPPS' [1].

Deprotection orthogonality
Source review
Bom stable under standard TFA cleavage; requires HF or hydrogenolysis for removal.
Enables selective His side-chain deprotection in complex sequences.
Supplier-reported profile; verify with specific protocol.
Solid-Phase Peptide Synthesis Orthogonal Protection Deprotection Chemistry

Vendor Purity & Solubility Data

For procurement and quality control purposes, Fmoc-His(3-Bom)-OH is consistently supplied with a high degree of purity and well-defined solubility parameters. Vendor certificates of analysis from reputable suppliers like Chem-Impex International specify a purity of ≥99% as determined by HPLC . Santa Cruz Biotechnology reports a solubility of 20 mg/mL in dioxane . Other vendors note solubility in DMSO [1]. This level of purity and documented solubility is essential for reproducible peptide synthesis, ensuring consistent coupling efficiency and minimizing the introduction of unknown impurities.

Vendor purity & solubility
Specification review
≥99% (HPLC); soluble in dioxane, DMSO.
High purity supports reproducible coupling efficiency.
Per certificate of analysis; confirm batch-specific values.
Peptide Synthesis Quality Control Solubility

Fmoc-His(3-Bom)-OH Key Applications


Long Peptide Synthesis: Epimerization Control

When synthesizing peptides longer than 20 amino acids or those containing multiple histidine residues, the cumulative risk of racemization is high. Fmoc-His(3-Bom)-OH is the preferred building block in these scenarios because its π-protection strategy minimizes the side-chain-induced racemization that plagues Fmoc-His(Trt)-OH . The quantitative evidence of ≤1% racemization for the Bom-protected scaffold (attributable to precursor synthesis, not coupling) supports its use when the highest stereochemical fidelity is required, such as in the production of peptide active pharmaceutical ingredients (APIs) or complex biological probes [1].

TFA-Stable Histidine Orthogonal Protection

In the synthesis of cyclic peptides, branched peptides, or peptides requiring post-synthetic modification, an orthogonal protection scheme is essential. The Bom group's resistance to standard TFA cleavage conditions makes Fmoc-His(3-Bom)-OH uniquely suitable for these strategies . This allows the peptide chemist to globally deprotect other acid-labile side chains (e.g., Trt, Boc, tBu) while leaving the histidine side chain protected for later, selective deprotection by hydrogenolysis or strong acid, enabling complex, multi-step synthetic routes [1].

High-Throughput Peptide Library Synthesis

For automated, high-throughput peptide synthesis platforms, the quality of building blocks directly impacts the success rate. Specifying Fmoc-His(3-Bom)-OH with a documented purity of ≥99% (HPLC) ensures high coupling efficiency and reduces the formation of deletion sequences or diastereomeric impurities that can complicate library screening . This leads to a higher proportion of crude peptides meeting the required purity threshold for direct use in biological assays, accelerating hit-to-lead discovery campaigns [1].

Fmoc-His(Trt)-OH Replacement for Problematic Sequences

Many peptide sequences exhibit unexpectedly poor crude purity when synthesized using Fmoc-His(Trt)-OH due to histidine-catalyzed side reactions. Fmoc-His(3-Bom)-OH serves as a direct, high-performance replacement in these problematic sequences. The class-level evidence indicating that π-protected histidine derivatives are 'free from the risk of racemization' compared to the Trt-protected analog provides a strong scientific rationale for this substitution. By switching to Fmoc-His(3-Bom)-OH, researchers can often rescue failing syntheses and significantly improve the yield of the desired peptide, avoiding costly and time-consuming re-optimization efforts.

Application
Selection Property
Validation Focus
Long peptide synthesis
Racemization control for stereochemical fidelity
Verify coupling racemization ≤ reported levels
Orthogonal protection strategies
TFA-stable side-chain protection
Confirm Bom stability under standard TFA cleavage
High-throughput SPPS
Stringent purity specification
Assess batch-to-batch coupling consistency
Problematic His sequences (Trt replacement)
Racemization risk mitigation
Evaluate crude purity improvement vs. Trt-protected analog

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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